1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
Description
1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is an anthraquinone derivative characterized by a hydroxy group at position 1, a sulfonic acid group at position 2, and two ketone groups at positions 9 and 10. Its reactivity is influenced by the electron-withdrawing sulfonic acid group and the hydrogen-bonding hydroxy group, which modulate solubility and interaction with biological targets .
Properties
IUPAC Name |
1-hydroxy-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O6S/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(14(11)17)21(18,19)20/h1-6,17H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJSTIHCWHYVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385508 | |
| Record name | STK367381 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56670-83-8 | |
| Record name | STK367381 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1-Hydroxyanthraquinone
The synthesis begins with the preparation of 1-hydroxyanthraquinone, a key intermediate. A high-yield method involves the hydrolysis of 1-nitroanthraquinone under aqueous conditions. As detailed in US Patent 4,292,248 , heating 1-nitroanthraquinone in water at 190–200°C for 24 hours achieves quantitative conversion to 1-hydroxyanthraquinone. The reaction proceeds via nucleophilic aromatic substitution, where the nitro group is replaced by a hydroxyl group under thermal activation.
Sulfonation at Position 2
Subsequent sulfonation introduces the sulfonic acid group at position 2. This step employs fuming sulfuric acid (oleum) as the sulfonating agent. The hydroxyl group at position 1 activates the anthraquinone ring, directing electrophilic substitution to the ortho (position 2) and para (position 4) sites. To favor regioselectivity at position 2, the reaction is conducted at 100–120°C for 4–6 hours. The crude product is purified via neutralization with sodium hydroxide, followed by recrystallization from aqueous ethanol to yield the target compound.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | H₂O | 190°C | 24h | >90% |
| 2 | Oleum | 120°C | 6h | 65–70% |
Nitration and Hydrolysis of Anthraquinone-2-sulfonic Acid
Sulfonation of Anthraquinone
Anthraquinone is first sulfonated at position 2 using oleum at 150–160°C. The sulfonic acid group acts as a meta-directing group, facilitating subsequent nitration at position 1. This step achieves 80–85% conversion, with the sulfonic acid group stabilizing the intermediate through resonance.
Nitration at Position 1
The sulfonated intermediate undergoes nitration with a mixture of concentrated nitric acid and sulfuric acid. The sulfonic acid group directs electrophilic nitration to position 1 (meta to the sulfonate), yielding 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid. Reaction conditions (50°C, 3 hours) prevent over-nitration or decomposition.
Hydrolysis of Nitro Group
The nitro group at position 1 is hydrolyzed to a hydroxyl group using high-temperature water (190–200°C, 24 hours). This step mirrors the method described in Section 1.1, leveraging the lability of the nitro group under aqueous thermal conditions.
Reaction Pathway Summary
- Anthraquinone → Anthraquinone-2-sulfonic acid (oleum, 160°C).
- Anthraquinone-2-sulfonic acid → 1-Nitro derivative (HNO₃/H₂SO₄, 50°C).
- 1-Nitro derivative → Target compound (H₂O, 200°C).
Diazonium Salt Substitution (Alternative Route)
Synthesis of 2-Aminoanthraquinone
While less common, an alternative route involves the diazotization of 2-aminoanthraquinone. The amino group is introduced via reduction of 2-nitroanthraquinone (prepared by nitrating anthraquinone at position 2). Catalytic hydrogenation (H₂/Pd-C, ethanol) achieves 95% conversion.
Diazotization and Sulfonic Acid Incorporation
The 2-aminoanthraquinone is treated with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt. Subsequent reaction with sodium sulfite (Na₂SO₃) replaces the diazo group with a sulfonic acid moiety, yielding the target compound. This method, however, suffers from lower yields (40–50%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the anthraquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .
Scientific Research Applications
1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed as a biological stain, particularly in histology for staining calcium deposits.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid involves its ability to interact with various biological molecules. The sulfo group enhances its solubility in water, allowing it to penetrate biological tissues effectively. It binds to calcium ions, making it useful in staining applications. In therapeutic contexts, it may interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
1-Amino-4-(isopropylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic Acid
- Structure: Amino group at position 1 and isopropylamino group at position 3.
- Synthesis : Prepared via nucleophilic substitution of bromaminic acid with isopropylamine using Cu/Fe catalysts (yield: 80–100%) .
- Properties :
- Comparison: The isopropylamino group enhances lipophilicity (higher LogP) compared to the hydroxy derivative, improving membrane permeability but reducing aqueous solubility.
1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic Acid
- Structure: Amino group at position 1 and 2-hydroxyethylamino group at position 4.
- Synthesis: Achieved 96% yield using 2-aminoethanol and Cu/Fe catalysts .
- Properties: Solubility: Higher than isopropylamino analogs due to the polar hydroxyethyl group. By-products: Side formation of 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (4) observed during synthesis .
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic Acid
- Structure : Bromine at position 4.
- Applications : Key intermediate for synthesizing dyes (e.g., Pigment Red 177) and bioactive compounds .
- Comparison : Bromine’s electron-withdrawing effect increases reactivity in nucleophilic substitutions but introduces toxicity risks. The hydroxy derivative lacks this halogen-mediated reactivity.
Physicochemical Properties
| Compound Name | Substituents (Position) | LogP | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-Hydroxy-9,10-dioxo-...-2-sulfonic acid | -OH (1), -SO₃H (2) | ~1.5 | High (polar groups) | 361.0 |
| 1-Amino-4-(isopropylamino)-...-sulfonic acid | -NH₂ (1), -NHiPr (4) | ~2.8 | Moderate | 375.5 |
| 1-Amino-4-hydroxy-...-sulfonic acid (4) | -NH₂ (1), -OH (4) | ~1.2 | High | 361.0 |
| 1-Amino-4-bromo-...-sulfonic acid | -NH₂ (1), -Br (4) | ~1.7 | Low | 382.2 |
Key Observations :
- The hydroxy group at position 1 (target compound) enhances solubility but reduces LogP compared to amino or alkylamino analogs.
- Brominated derivatives exhibit lower solubility and higher molecular weights, limiting drug-likeness .
Biological Activity
1-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (CAS: 56670-83-8) is an anthraquinone derivative characterized by a sulfonic acid group and two keto groups on the anthracene core. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anticancer properties. Despite its structural similarities to other biologically active anthraquinones, specific studies focusing on its biological activity remain limited.
The molecular formula of this compound is C₁₄H₈O₆S, with a molecular weight of approximately 304.27 g/mol. The presence of hydroxyl and sulfonic acid groups enhances its solubility in aqueous solutions, which is crucial for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈O₆S |
| Molecular Weight | 304.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 56670-83-8 |
| Structure | Chemical Structure |
Antitumor Activity
Research indicates that anthraquinone derivatives often exhibit antitumor properties. While specific studies on this compound are scarce, related compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, anthraquinones like aloe-emodin have demonstrated significant cytotoxicity against human glioma cells (U373 MG) and breast cancer cells (MCF-7) .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects can be inferred from studies involving similar anthraquinone derivatives. For example, compounds with similar structures have been reported to inhibit the expression of pro-inflammatory cytokines like TNF-α and COX-2 in animal models . This suggests that this compound may also possess anti-inflammatory properties worthy of further investigation.
Although the precise mechanism of action for this compound remains unclear, it is hypothesized that the compound may interact with cellular signaling pathways involved in inflammation and cancer progression. The presence of the sulfonic acid group may facilitate interactions with cellular receptors or enzymes critical in these pathways.
Q & A
Q. What spectroscopic methods are recommended for characterizing 1-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and its derivatives?
Characterization relies on 1H/13C NMR , LC-MS , and FT-IR spectroscopy . For example:
- 1H NMR in DMSO-d6 resolves aromatic protons (δ 7.70–8.20 ppm) and hydroxyl groups (δ ~9.3 ppm) .
- LC-MS confirms molecular weights (e.g., m/z 493 [M]+ for compound 35) .
- FT-IR identifies functional groups like C=O (1680 cm⁻¹) and N=N (1450 cm⁻¹) .
For crystallographic analysis, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve structural ambiguities .
Q. What synthetic routes are effective for preparing sulfonic acid-modified anthraquinones?
Key methods include:
- Ullmann coupling : Substitution of bromine with amines using copper/iron catalysts (e.g., 96% yield for 1-amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-anthracene-2-sulfonic acid) .
- Diazotization and azo coupling : Formation of triazene derivatives (e.g., compound 14 via sodium nitrite/HCl treatment) .
- Nucleophilic substitution : Reaction with 2-aminoethanol or morpholine to introduce bioactive moieties .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of antimicrobial anthraquinone derivatives?
SAR studies reveal:
- Triazene-benzene hybrids (e.g., compound 35) show broad-spectrum antimicrobial activity due to benzoic acid’s electron-withdrawing effects, enhancing membrane disruption .
- Hydroxyethyl/morpholine substitutions improve solubility and bioavailability, critical for fungal inhibition (Candida spp. zones: 5.81–7.48 mm) .
| Substituent | Gram+ Inhibition (mm) | Gram− Inhibition (mm) |
|---|---|---|
| Benzoic acid-triazene | 8.41–11.5 | 5.87–8.18 |
| Morpholine-diazenyl | 7.2–9.3 | 4.5–6.8 |
Q. What computational strategies are used to predict drug-likeness and bioactivity of anthraquinone derivatives?
Q. How can researchers resolve contradictions in experimental data (e.g., NMR shifts or yields)?
- Side reaction analysis : Hydroxy nucleophile competition in amine substitutions (e.g., 1-amino-4-hydroxy byproducts forming at pKa <9) .
- Optimized conditions : Copper/iron catalysts reduce side reactions, improving yields (e.g., 96% vs. 65% without catalysts) .
Q. What strategies enhance the stability of sulfonic acid derivatives in aqueous media?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
